REACTION_CXSMILES
|
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][NH:2]1.C1CCC(N=C=[N:19][CH:20]2CCCCC2)CC1.O[N:27]1[C:31](=O)[CH2:30][CH2:29][C:28]1=[O:33].[CH:34](N(C(C)C)CC)(C)C.[NH2:43][C:44]([NH2:46])=O.[C:47]([OH:50])(=[O:49])[CH3:48].CN([CH:54]=[O:55])C>>[CH3:48][C:47]1([CH3:34])[O:50][CH:30]2[CH:29]([CH:28]([CH2:54][OH:55])[O:33][CH:31]2[N:27]2[C:9]3[N:43]=[CH:44][N:46]=[C:3]([NH2:2])[C:4]=3[N:19]=[CH:20]2)[O:49]1.[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][NH:2]1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C1(NCC2=CC=CC=C12)=O
|
Name
|
2′, 3′-isopropylidene adenosine-5′-carboxylic acid
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
11.87 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
started precipitating after some time
|
Type
|
FILTRATION
|
Details
|
The white precipitate of urea was filtered
|
Type
|
WASH
|
Details
|
washed thoroughly with DMF
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove diisopropyl ethylamine
|
Type
|
FILTRATION
|
Details
|
Again, the solid was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under high vacuum at 60° C.
|
Type
|
CUSTOM
|
Details
|
the residue was purified on the silica gel column
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4N)CO)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(NCC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][NH:2]1.C1CCC(N=C=[N:19][CH:20]2CCCCC2)CC1.O[N:27]1[C:31](=O)[CH2:30][CH2:29][C:28]1=[O:33].[CH:34](N(C(C)C)CC)(C)C.[NH2:43][C:44]([NH2:46])=O.[C:47]([OH:50])(=[O:49])[CH3:48].CN([CH:54]=[O:55])C>>[CH3:48][C:47]1([CH3:34])[O:50][CH:30]2[CH:29]([CH:28]([CH2:54][OH:55])[O:33][CH:31]2[N:27]2[C:9]3[N:43]=[CH:44][N:46]=[C:3]([NH2:2])[C:4]=3[N:19]=[CH:20]2)[O:49]1.[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][NH:2]1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C1(NCC2=CC=CC=C12)=O
|
Name
|
2′, 3′-isopropylidene adenosine-5′-carboxylic acid
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
11.87 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
started precipitating after some time
|
Type
|
FILTRATION
|
Details
|
The white precipitate of urea was filtered
|
Type
|
WASH
|
Details
|
washed thoroughly with DMF
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove diisopropyl ethylamine
|
Type
|
FILTRATION
|
Details
|
Again, the solid was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under high vacuum at 60° C.
|
Type
|
CUSTOM
|
Details
|
the residue was purified on the silica gel column
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4N)CO)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(NCC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |